2,2'-(2-Methylpropylidene)bis(6-(1,1-dimethylethyl)-p-cresol)
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Overview
Description
2,2’-(2-Methylpropylidene)bis(6-(1,1-dimethylethyl)-p-cresol) is a chemical compound known for its antioxidant properties. It is commonly used in various industrial applications to prevent the oxidation of materials, thereby extending their shelf life and maintaining their quality. This compound is particularly effective in stabilizing polymers and other organic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2-Methylpropylidene)bis(6-(1,1-dimethylethyl)-p-cresol) typically involves the reaction of 2,6-di-tert-butylphenol with isobutyraldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming the bisphenol structure. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction mechanism but is optimized for large-scale production. Parameters such as temperature, pressure, and catalyst concentration are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,2’-(2-Methylpropylidene)bis(6-(1,1-dimethylethyl)-p-cresol) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: It can be reduced under specific conditions to yield various reduced forms.
Substitution: The phenolic groups in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction can produce various alcohols and hydrocarbons.
Scientific Research Applications
2,2’-(2-Methylpropylidene)bis(6-(1,1-dimethylethyl)-p-cresol) has a wide range of scientific research applications:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in preventing oxidative damage in cells and tissues.
Industry: Widely used in the production of plastics, rubber, and other materials to enhance their stability and longevity.
Mechanism of Action
The antioxidant properties of 2,2’-(2-Methylpropylidene)bis(6-(1,1-dimethylethyl)-p-cresol) are primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. This prevents the free radicals from causing oxidative damage to other molecules. The compound’s phenolic groups play a crucial role in this mechanism, as they can easily donate hydrogen atoms and stabilize the resulting phenoxyl radicals through resonance.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butylphenol: A simpler phenolic antioxidant with similar properties but lower molecular weight.
Butylated hydroxytoluene (BHT): Another widely used antioxidant with a similar mechanism of action.
Butylated hydroxyanisole (BHA): Similar in function but with different structural features.
Uniqueness
2,2’-(2-Methylpropylidene)bis(6-(1,1-dimethylethyl)-p-cresol) is unique due to its bisphenol structure, which provides enhanced stability and effectiveness as an antioxidant compared to simpler phenolic compounds. Its larger molecular size and multiple phenolic groups allow it to interact more effectively with free radicals and provide longer-lasting protection.
Properties
CAS No. |
93803-56-6 |
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Molecular Formula |
C26H38O2 |
Molecular Weight |
382.6 g/mol |
IUPAC Name |
2-tert-butyl-6-[1-(3-tert-butyl-2-hydroxy-5-methylphenyl)-2-methylpropyl]-4-methylphenol |
InChI |
InChI=1S/C26H38O2/c1-15(2)22(18-11-16(3)13-20(23(18)27)25(5,6)7)19-12-17(4)14-21(24(19)28)26(8,9)10/h11-15,22,27-28H,1-10H3 |
InChI Key |
YRVBJWCQIAOZEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C2=C(C(=CC(=C2)C)C(C)(C)C)O)C(C)C |
Origin of Product |
United States |
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